N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)prop-2-enamide
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Overview
Description
N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)prop-2-enamide is a complex organic compound featuring a pyrido[4,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)prop-2-enamide typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. . The reaction conditions often involve heating the mixture to around 250°C in a solvent such as diphenyl oxide or biphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases and other enzymes.
Uniqueness
N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)prop-2-enamide is unique due to its specific structural features and the potential for diverse biological activities. Its ability to undergo various chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-12(18)15-5-3-13(19)17-6-4-11-10(8-17)7-14-9-16-11/h2,7,9H,1,3-6,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCGRZASKQISHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCC2=NC=NC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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